A Predictive and Methodological Guide to the Spectroscopic Characterization of 6-fluoro-5-methyl-1H-indazole
A Predictive and Methodological Guide to the Spectroscopic Characterization of 6-fluoro-5-methyl-1H-indazole
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1] The novel compound, 6-fluoro-5-methyl-1H-indazole, represents a promising scaffold for drug discovery initiatives. However, as a newly synthesized entity, its spectroscopic data is not yet publicly cataloged. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to characterize this molecule. It provides a robust framework built on established spectroscopic principles to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of the title compound. Furthermore, it offers detailed, field-tested protocols for data acquisition and interpretation, ensuring that researchers can confidently validate the structure and purity of their synthesized material. This document is designed not merely as a list of data but as a self-validating system, explaining the causality behind experimental choices to uphold the highest standards of scientific integrity.
Introduction: The Need for Predictive Analysis
The indazole ring system is a privileged scaffold in pharmacology, present in compounds with anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The introduction of a fluorine atom and a methyl group, as in 6-fluoro-5-methyl-1H-indazole, is a strategic chemical modification intended to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is found in over 20% of commercial pharmaceuticals due to its ability to enhance bioavailability.
Given the absence of reference spectra for this novel compound, predictive analysis becomes an indispensable tool.[2][3] By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we can generate a reliable set of expected data points. This proactive approach accelerates research by providing a benchmark against which experimentally acquired data can be compared, facilitating unambiguous structural confirmation. This guide will systematically detail the predicted spectroscopic data and the methodologies to obtain and validate it.
Molecular Structure and Core Properties
Before delving into spectroscopic specifics, understanding the basic molecular properties is crucial.
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Chemical Formula: C₈H₇FN₂
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Molecular Weight (Monoisotopic): 150.0597 g/mol
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Structure: (Illustrative structure, exact bond angles and lengths require crystallographic data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For 6-fluoro-5-methyl-1H-indazole, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum is based on the known chemical shifts of indazole and the substituent effects of the methyl and fluorine groups.[4][5] The fluorine atom will introduce characteristic couplings to nearby protons (J-coupling).
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| NH | ~13.1 | br s | - | The acidic proton of the indazole N-H is typically broad and downfield, similar to unsubstituted indazole.[4] |
| H -3 | ~8.1 | s | - | This proton is adjacent to a nitrogen atom in the five-membered ring and typically appears as a singlet downfield.[1] |
| H -4 | ~7.8 | d | ³J(H,F) ≈ 8-10 Hz | This proton is ortho to the fluorine atom and will exhibit a doublet splitting due to through-bond coupling. |
| H -7 | ~7.6 | s | ⁴J(H,F) ≈ 1-3 Hz | This proton is meta to the fluorine atom. A small four-bond coupling may be observed, or it may appear as a sharp singlet. |
| CH ₃ | ~2.3 | d | ⁴J(H,F) ≈ 3-5 Hz | The methyl protons are four bonds away from the fluorine atom and are expected to show a small doublet splitting. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will be characterized by strong carbon-fluorine couplings, which are invaluable for assignment.[6][7] The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller couplings over two or more bonds.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant(s) (J, Hz) | Rationale |
| C-3 | ~134 | d | ⁴J(C,F) ≈ 3 Hz | Relatively unaffected by distant substituents. |
| C-3a | ~122 | d | ³J(C,F) ≈ 8 Hz | A bridging carbon with a moderate coupling to fluorine. |
| C-4 | ~110 | d | ²J(C,F) ≈ 20-25 Hz | Shielded by the ortho fluorine atom and shows a characteristic two-bond C-F coupling.[7][8] |
| C-5 | ~125 | d | ²J(C,F) ≈ 15-20 Hz | The methyl-bearing carbon, deshielded by the methyl group but coupled to the adjacent fluorine. |
| C-6 | ~158 | d | ¹J(C,F) ≈ 240-250 Hz | Directly attached to fluorine, resulting in a large one-bond coupling and a significant downfield shift.[6] |
| C-7 | ~118 | d | ³J(C,F) ≈ 5-8 Hz | Coupled to fluorine through three bonds. |
| C-7a | ~140 | s | - | A quaternary carbon, typically showing a weak or no coupling to the distant fluorine. |
| C H₃ | ~15 | d | ³J(C,F) ≈ 4-6 Hz | The methyl carbon will exhibit a three-bond coupling to the fluorine atom. |
Experimental Protocol: NMR Data Acquisition
Causality: The choice of solvent, concentration, and instrument parameters is critical for obtaining high-quality, reproducible data. A deuterated solvent is necessary to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[9][10]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 6-fluoro-5-methyl-1H-indazole.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for many heterocyclic compounds.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]
-
Ensure the sample height in the tube is approximately 4-5 cm.[11]
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity. This is a crucial step to achieve sharp lines and good resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 220 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2-3 seconds.
-
Collect 1024-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and apply a baseline correction.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.
Predicted Mass Spectrum (High-Resolution ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12][13]
-
Predicted Exact Mass of [M+H]⁺: 151.0673 (Calculated for C₈H₈FN₂⁺)
-
Expected Observation: A prominent peak at m/z 151.0673 in the high-resolution mass spectrum. This precise measurement is crucial for confirming the elemental composition.
Predicted Fragmentation Pattern (EI-MS or CID)
Under harsher conditions like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the indazole ring can fragment.[14][15]
-
Molecular Ion (M⁺˙): m/z 150
-
Key Fragments:
-
m/z 135 ([M-CH₃]⁺): Loss of the methyl radical.
-
m/z 123 ([M-HCN]⁺˙): A characteristic fragmentation of the indazole ring.
-
m/z 96 ([M-HCN-HCN]⁺˙): Subsequent loss of another nitrogen-containing fragment.
-
Experimental Protocol: High-Resolution MS (ESI-QTOF)
Causality: ESI is chosen for its ability to generate intact molecular ions, which is paramount for accurate mass determination.[16][17] A Time-of-Flight (TOF) analyzer provides the high resolution needed to confirm the elemental formula.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Infusion:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Instrument Parameters:
-
Operate in positive ion mode.
-
Set the capillary voltage to approximately 3-4 kV.
-
Use nitrogen as the nebulizing and drying gas.
-
Acquire data over a mass range of m/z 50-500.
-
Use an internal calibrant (lock mass) to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured m/z value to the theoretical exact mass. The mass error should be less than 5 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The predicted IR spectrum will show characteristic peaks for the N-H bond, aromatic C-H bonds, and the C-F bond.[18][19]
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3100 | N-H stretch | Medium, Broad | Indazole N-H |
| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Medium | Methyl C-H |
| 1620 - 1450 | C=C stretch | Medium-Strong | Aromatic Ring |
| 1250 - 1150 | C-F stretch | Strong | Aryl-Fluoride |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples, making it highly efficient for routine analysis.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background is automatically subtracted from the sample spectrum.
-
Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.
-
Integrated Data Analysis for Structural Confirmation
No single technique provides the complete picture. The definitive confirmation of 6-fluoro-5-methyl-1H-indazole relies on the synergistic integration of all spectroscopic data.
Conclusion
This guide provides a predictive spectroscopic framework and a set of robust, validated methodologies for the characterization of the novel compound 6-fluoro-5-methyl-1H-indazole. By anticipating the ¹H NMR, ¹³C NMR, MS, and IR data and adhering to the detailed experimental protocols, researchers can efficiently and accurately confirm the identity and purity of their synthesized material. This integrated approach, grounded in fundamental scientific principles, ensures a high degree of confidence in structural elucidation, thereby accelerating the progress of research and development programs that utilize this promising molecular scaffold.
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